
2-(2-Phenyl-2-(piperazin-1-yl)ethyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-fenil-2-(piperazin-1-il)etil)benzonitrilo es un compuesto químico que ha suscitado interés en diversos campos de la investigación científica. Se caracteriza por la presencia de un grupo benzonitrilo unido a una unidad fenil-piperazina.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-(2-fenil-2-(piperazin-1-il)etil)benzonitrilo generalmente implica la reacción de 2-clorobenzonitrilo con 1-fenilpiperazina en presencia de una base como el carbonato de potasio. La reacción se lleva a cabo en un solvente adecuado como la dimetilformamida (DMF) a temperaturas elevadas para facilitar la reacción de sustitución nucleofílica .
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto pueden involucrar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y la optimización de las condiciones de reacción pueden mejorar el rendimiento y la pureza del producto. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener el compuesto deseado con alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-(2-fenil-2-(piperazin-1-il)etil)benzonitrilo se somete a diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno para formar los productos oxidados correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio para producir derivados reducidos.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio, peróxido de hidrógeno.
Reducción: Hidruro de litio y aluminio, borohidruro de sodio.
Sustitución: Varios nucleófilos como aminas, tioles y haluros.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados del ácido benzoico, mientras que la reducción puede producir derivados de amina.
Aplicaciones Científicas De Investigación
2-(2-fenil-2-(piperazin-1-il)etil)benzonitrilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como ligando en estudios de unión a receptores.
Industria: Utilizado en la producción de productos químicos especiales e intermedios para productos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción de 2-(2-fenil-2-(piperazin-1-il)etil)benzonitrilo implica su interacción con objetivos moleculares específicos. Se sabe que se une a ciertos receptores en el cerebro, modulando la actividad de los neurotransmisores. Esta interacción puede influir en varias vías de señalización, lo que lleva a sus posibles efectos terapéuticos .
Comparación Con Compuestos Similares
Compuestos Similares
2-(4-fenilpiperazin-1-il)pirimidina-5-carboxamida: Conocido por su actividad inhibitoria de la acetilcolinesterasa.
N-(benzo[d]tiazol-2-il)-2-[fenil(2-(piperidin-1-il)etilamino]benzamidas: Exhibe propiedades antiinflamatorias.
Etiléster de cetirizina dihidrocloruro: Utilizado como antihistamínico.
Singularidad
2-(2-fenil-2-(piperazin-1-il)etil)benzonitrilo es único debido a sus características estructurales específicas que le permiten interactuar con una variedad de objetivos biológicos. Su versatilidad para sufrir diferentes reacciones químicas también lo convierte en un compuesto valioso en la química sintética.
Propiedades
Fórmula molecular |
C19H21N3 |
|---|---|
Peso molecular |
291.4 g/mol |
Nombre IUPAC |
2-(2-phenyl-2-piperazin-1-ylethyl)benzonitrile |
InChI |
InChI=1S/C19H21N3/c20-15-18-9-5-4-8-17(18)14-19(16-6-2-1-3-7-16)22-12-10-21-11-13-22/h1-9,19,21H,10-14H2 |
Clave InChI |
FCHUPCOGZXEFDS-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C(CC2=CC=CC=C2C#N)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



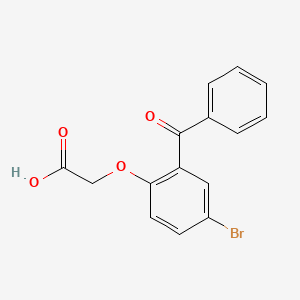
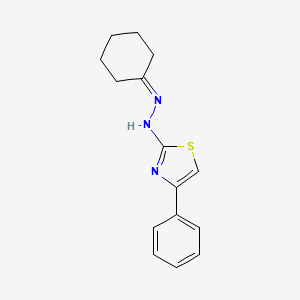
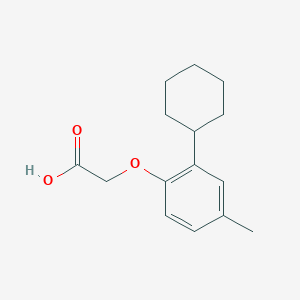
![2-(2-Iodo-phenyl)-benzo[d][1,3]oxazin-4-one](/img/structure/B10840646.png)
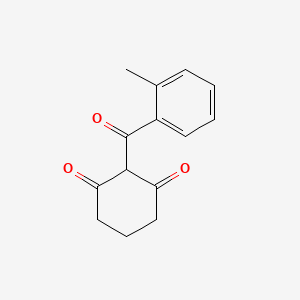


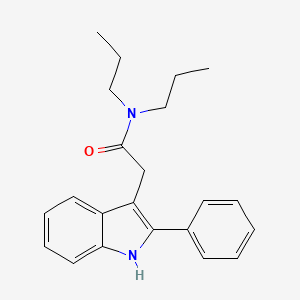
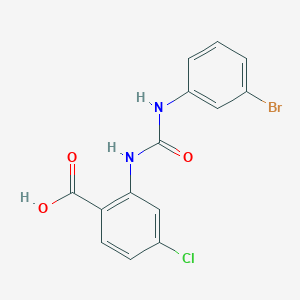

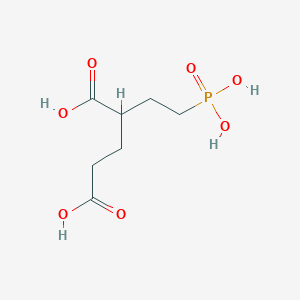
![2-[3-(Naphthalen-2-yl)propanamido]benzoic acid](/img/structure/B10840702.png)

